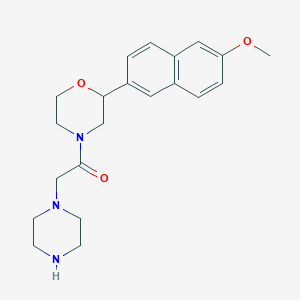
N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide is a chemical compound that belongs to the class of azetidinecarboxamide derivatives. It is a potent and selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth, differentiation, and survival. The compound has gained significant attention in the scientific community due to its potential applications in cancer therapy.
Mécanisme D'action
The mechanism of action of N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide involves the inhibition of BRAF, which is involved in the regulation of the MAPK/ERK signaling pathway. This pathway plays a critical role in cell growth, differentiation, and survival, and its dysregulation is often associated with cancer.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of BRAF. By inhibiting BRAF, the compound disrupts the MAPK/ERK signaling pathway, leading to the inhibition of cell growth and survival. This effect is particularly pronounced in cancer cells that harbor activating mutations in BRAF.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide for lab experiments is its potency and selectivity for BRAF. This makes it an ideal tool for studying the role of BRAF in cancer and for developing new cancer therapies. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide. One area of focus is the development of new BRAF inhibitors that are more potent and selective than the current compound. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BRAF inhibition. Additionally, there is a need for further studies to elucidate the mechanisms of resistance to BRAF inhibitors and to develop strategies to overcome this resistance. Finally, there is a growing interest in the use of BRAF inhibitors in combination with other cancer therapies, such as immunotherapy, to achieve better treatment outcomes.
Méthodes De Synthèse
The synthesis of N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide involves a multistep process that begins with the reaction of 2,4-difluoroaniline with 4-pyridinecarboxylic acid to form the intermediate 2,4-difluoro-N-(4-pyridinyl)aniline. This intermediate is then reacted with chloroacetyl chloride to form the chloroacetylated intermediate, which is subsequently cyclized to form the final product.
Applications De Recherche Scientifique
N-(2,4-difluorophenyl)-3-(4-pyridinyl)-1-azetidinecarboxamide has been extensively studied for its potential applications in cancer therapy. The compound has been shown to be a potent inhibitor of BRAF, a protein kinase that is frequently mutated in various types of cancer, including melanoma, colorectal cancer, and thyroid cancer.
Propriétés
IUPAC Name |
N-(2,4-difluorophenyl)-3-pyridin-4-ylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2N3O/c16-12-1-2-14(13(17)7-12)19-15(21)20-8-11(9-20)10-3-5-18-6-4-10/h1-7,11H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJJABFBKMNANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=C(C=C(C=C2)F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiomorpholine](/img/structure/B5408912.png)

![1'-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5408919.png)
![methyl 4-ethyl-5-methyl-2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5408920.png)


![6-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5408943.png)


![[(1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)methyl]formamide](/img/structure/B5408975.png)
![{3-[(4-chlorobenzyl)oxy]benzyl}methylamine hydrochloride](/img/structure/B5408981.png)
![N-(3-fluoro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5408995.png)
![1-acetyl-N-{4-[(methylamino)sulfonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B5408996.png)
